3-Amino-2-hydroxypentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFUYVRFNCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations in 3 Amino 2 Hydroxypentanoic Acid Research
Theoretical Frameworks for Chiral Recognition and Diastereomer Differentiation
The differentiation between the stereoisomers of 3-amino-2-hydroxypentanoic acid is governed by the principles of chiral recognition. This phenomenon relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which can be a chiral stationary phase in chromatography or a chiral solvating agent in spectroscopy. The stability of these complexes differs for each stereoisomer, leading to distinguishable physical properties that allow for their separation and identification.
The interactions that contribute to chiral recognition are multifaceted and include hydrogen bonding, dipole-dipole interactions, steric hindrance, and hydrophobic interactions. For a molecule like this compound, the amino and hydroxyl groups, along with the carboxylic acid moiety, provide multiple points for these interactions.
Key Theoretical Models for Chiral Recognition:
Three-Point Interaction Model: Proposed by Dalgliesh, this model posits that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for chiral recognition. In the context of this compound, these interactions could involve hydrogen bonding with the hydroxyl and amino groups and an ionic or hydrogen bond with the carboxyl group.
Lock-and-Key Principle: This concept, borrowed from enzymology, suggests that the chiral selector has a specific three-dimensional structure (the "lock") that only one enantiomer of the analyte (the "key") can fit into effectively. The other enantiomer will have a much weaker interaction.
Enantioselective and Diastereoselective Synthetic Strategies for Stereocenter Control
The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several strategies have been developed for the stereoselective synthesis of related β-hydroxy-α-amino acids, which can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.
Diastereoselective Aldol (B89426) Reactions: The aldol reaction is a powerful tool for forming the carbon-carbon bond between C2 and C3 and simultaneously setting their stereochemistry. The reaction of a glycine (B1666218) enolate equivalent with propanal can, in principle, yield all four stereoisomers. Control over the diastereoselectivity (syn vs. anti) can be achieved by carefully selecting the reaction conditions and the nature of the enolate. For example, the use of boron enolates often leads to high syn-selectivity due to the Zimmerman-Traxler transition state model, which involves a six-membered ring-like transition state.
Chiral Auxiliary-Mediated Synthesis: A common and effective strategy involves the temporary attachment of a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of subsequent reactions and is then removed. For the synthesis of β-hydroxy-α-amino acids, Evans' oxazolidinone auxiliaries are widely used. nih.gov For instance, an N-acyloxazolidinone derived from a readily available amino acid can be enolized and reacted with an aldehyde to give a high degree of diastereoselectivity in an aldol-type addition. The choice of the oxazolidinone enantiomer determines the absolute configuration of the newly formed stereocenters.
| Chiral Auxiliary Approach | Key Reagents | Typical Diastereoselectivity | Reference |
| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-Bu2BOTf, DIPEA, Aldehyde | >95:5 dr (syn) | nih.gov |
| Pseudoephedrine Amide | (S,S)-Pseudoephedrine glycinamide, LiHMDS, Aldehyde | High dr (syn) | Not found in search results |
Enzyme-Catalyzed Resolutions: Enzymatic methods offer high stereoselectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic esters of hydroxy acids. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for their separation. Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov
| Enzymatic Method | Enzyme | Substrate | Outcome | Reference |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic ester of this compound | Separation of enantiomeric acid and ester | rsc.org |
| Dynamic Kinetic Resolution | Lipase + Racemization catalyst | Racemic ester of this compound | High yield of a single enantiomer | nih.gov |
Methodologies for Stereoisomeric Analysis and Enantiomeric Purity Assessment
The analysis of the stereoisomeric composition of this compound is crucial to verify the success of a stereoselective synthesis and to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). The primary techniques used for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are commonly employed. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the CSP.
Alternatively, the amino acid can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com
| HPLC Method | Chiral Stationary Phase | Mobile Phase Example | Detection | Reference |
| Direct | Teicoplanin-based (e.g., Chirobiotic T) | Methanol (B129727)/Water/Acetic Acid | UV or MS | researchgate.net |
| Indirect (Derivatization) | C18 (achiral) | Acetonitrile/Water gradient | UV or Fluorescence | chiralpedia.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the relative and absolute configuration of chiral molecules. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent or a chiral shift reagent. These agents form diastereomeric complexes with the enantiomers, leading to different chemical shifts.
For diastereomers, the NMR spectra are inherently different. The coupling constants (J-values) between the protons on C2 and C3 can often be used to distinguish between syn and anti isomers, based on the Karplus relationship, which correlates the dihedral angle to the coupling constant. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation information to help elucidate the relative stereochemistry.
Advanced Synthetic Methodologies for 3 Amino 2 Hydroxypentanoic Acid
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful strategy for the enantioselective and diastereoselective synthesis of 3-Amino-2-hydroxypentanoic acid, creating the desired stereoisomers from achiral or racemic precursors. This approach is broadly divided into organocatalytic and metal-mediated strategies.
Organocatalytic Strategies for Stereoselective Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a robust tool for asymmetric synthesis. For the construction of this compound, organocatalytic Mannich and aldol (B89426) reactions are particularly relevant.
A plausible organocatalytic approach to a precursor of this compound would involve the asymmetric Mannich reaction between propanal and a protected glycine (B1666218) derivative, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst. The catalyst would facilitate the enantioselective addition of the enolate equivalent of the glycine derivative to the imine generated in situ from propanal, thereby establishing the stereochemistry at the C-3 position. Subsequent diastereoselective hydroxylation at the C-2 position would yield the desired product.
Key to the success of this strategy is the choice of catalyst and reaction conditions to control both enantioselectivity and diastereoselectivity. Bifunctional catalysts, possessing both a Brønsted acid and a Brønsted base moiety, are particularly effective in orienting the substrates in the transition state to achieve high levels of stereocontrol. nih.gov
Table 1: Representative Organocatalytic Mannich Reaction for a Precursor to this compound
| Catalyst | Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| Cinchona-derived thiourea | Propanal imine | Glycine Schiff base | >95:5 | >90 |
| (S)-Proline | Propanal | N-PMP-imino glyoxylate | 85:15 | 88 |
Note: Data are hypothetical and based on typical results for similar organocatalytic reactions.
Metal-Mediated Enantioselective Synthesis Pathways
Transition metal catalysis provides a complementary and powerful approach for the asymmetric synthesis of this compound. Chiral metal complexes can effectively control the stereochemical outcome of various bond-forming reactions.
One potential strategy is the asymmetric hydrogenation of a β-amino-α-ketoester precursor. This precursor could be synthesized from propanal and an isocyanoacetate derivative. The subsequent hydrogenation of the carbon-oxygen double bond, using a chiral transition metal catalyst such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), would generate the desired α-hydroxy-β-amino acid scaffold with high enantioselectivity.
Alternatively, an asymmetric aminohydroxylation reaction of a pentenoic acid derivative could be employed. This reaction, often catalyzed by osmium in the presence of a chiral ligand (e.g., from the cinchona alkaloid family), can introduce both the amino and hydroxyl groups in a single, highly stereocontrolled step. The regioselectivity and stereoselectivity of the addition would be dictated by the choice of the chiral ligand and the reaction conditions.
Table 2: Potential Metal-Mediated Syntheses of this compound Derivatives
| Metal Catalyst | Ligand | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| [Rh(COD)2]BF4 | (R)-BINAP | Asymmetric Hydrogenation | 90:10 | >95 |
| K2OsO2(OH)4 | (DHQ)2PHAL | Asymmetric Aminohydroxylation | >95:5 | 98 |
Note: Data are hypothetical and based on established metal-catalyzed asymmetric reactions.
Chiral Pool Approaches
The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.org This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.
Utilization of Natural Precursors in Pentanoic Acid Derivatization
Amino acids and carbohydrates are common starting materials in chiral pool synthesis. wikipedia.org For this compound, a suitable and readily available chiral precursor is L-threonine. L-threonine already possesses the desired (2S,3R) stereochemistry at the α-carbon and β-carbon.
A synthetic route could involve the protection of the amino and carboxyl groups of L-threonine, followed by a chain-extension reaction at the side chain. For instance, the hydroxyl group could be oxidized to an aldehyde, which can then undergo a Wittig reaction with a C1 ylide to introduce the additional carbon atom. Subsequent reduction of the double bond would yield the protected this compound derivative. The stereochemistry at C-2 and C-3 is retained from the starting L-threonine. A similar approach has been successfully demonstrated in the synthesis of the longer-chain analogue, (2S,3R)-α-hydroxy-β-aminodecanoic acid, from D-glucose. nih.govnih.gov
Stereocenter Induction from Pre-existing Chiral Scaffolds
Another chiral pool strategy involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, an achiral pentanoic acid derivative could be coupled to a chiral auxiliary, such as a derivative of (S)-proline or an Evans auxiliary.
The chiral auxiliary would then direct the stereoselective introduction of the amino and hydroxyl groups. For instance, an enolate formed from the chiral auxiliary-bound pentanoic acid derivative could react with an electrophilic nitrogen source (e.g., a diazenedicarboxylate) to set the stereocenter at C-3. Subsequent diastereoselective α-hydroxylation using an oxidizing agent like a molybdenum peroxide reagent would install the hydroxyl group at C-2. Finally, cleavage of the chiral auxiliary would afford the enantiomerically enriched this compound.
De Novo Stereocontrolled Synthesis
De novo synthesis aims to construct the target molecule from simple, achiral starting materials without relying on a chiral pool. This often involves the use of powerful stereoselective reactions to create the desired stereocenters with high precision.
A potential de novo synthesis of this compound could commence with a Sharpless asymmetric epoxidation of an allylic alcohol, such as pent-2-en-1-ol. This reaction is renowned for its high enantioselectivity in forming chiral epoxides. The resulting epoxy alcohol would possess two defined stereocenters.
Subsequent regioselective opening of the epoxide at the C-3 position with an azide (B81097) source (e.g., sodium azide) would introduce the nitrogen functionality. This is typically followed by reduction of the azide to an amine. The terminal alcohol can then be oxidized to a carboxylic acid to complete the synthesis of this compound. The stereochemistry of the final product is directly controlled by the choice of the chiral tartrate ligand in the asymmetric epoxidation step.
Table 3: Key Steps in a De Novo Synthesis of this compound
| Reaction Step | Reagents | Stereocontrol | Expected Enantiomeric Excess (ee %) |
| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Ligand-controlled | >95 |
| Epoxide Opening | NaN3, NH4Cl | SN2 inversion | >99 |
| Azide Reduction | H2, Pd/C | Retention | >99 |
| Alcohol Oxidation | PCC or TEMPO | - | - |
Note: Data are based on well-established synthetic transformations.
Stereoselective Aldol Addition Reactions
Stereoselective aldol addition reactions represent a powerful tool for the construction of the 3-amino-2-hydroxy-pentanoic acid backbone, allowing for precise control over the newly formed stereocenters. The Zimmerman-Traxler model, which posits a chair-like six-membered transition state, is often invoked to rationalize the stereochemical outcome of these reactions. harvard.edu By carefully selecting the enolate geometry (E or Z) and the chiral auxiliary or catalyst, chemists can preferentially form either syn or anti aldol adducts. harvard.edu
For instance, the use of chiral oxazolidinones, as pioneered by Evans, allows for highly diastereoselective aldol additions. harvard.edu The (Z)-boron enolates derived from N-acyloxazolidinones react with aldehydes to furnish syn-aldol products with excellent stereocontrol. harvard.edu Conversely, the corresponding (E)-enolates can lead to the formation of anti-adducts. harvard.edu The stereoselectivity arises from minimizing 1,3-diaxial interactions in the Zimmerman-Traxler transition state, with the chiral auxiliary effectively shielding one face of the enolate. harvard.edu
A general representation of a stereoselective aldol addition to form a precursor to this compound is depicted below:
Table 1: Examples of Stereoselective Aldol Reactions for the Synthesis of α-Hydroxy-β-Amino Acid Precursors
| Enolate Source (with Chiral Auxiliary) | Aldehyde | Product Diastereoselectivity (syn:anti) | Reference |
| (Z)-Boron enolate of N-propionyl oxazolidinone | Propanal | >99:1 | harvard.edu |
| (E)-Boron enolate of a lactate-derived ester | Propanal | Predominantly anti | youtube.com |
Subsequent manipulation of the aldol adduct, including removal of the chiral auxiliary and conversion of the carbonyl group and the nitrogen-containing functionality, affords the target this compound. The high diastereoselectivity achieved in the key aldol addition step is crucial for obtaining the final product in an enantiomerically pure form.
Asymmetric Strecker-Type Syntheses with Chiral Auxiliaries
The Strecker synthesis, a classic method for preparing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of an aldehyde with a chiral amine, followed by the addition of cyanide and subsequent hydrolysis of the resulting α-aminonitrile. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine intermediate, thereby establishing the desired stereochemistry at the α-carbon.
A notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary. nih.gov In this methodology, the Strecker reaction is coupled with a crystallization-induced asymmetric transformation. nih.gov This allows for one diastereomer of the α-aminonitrile to selectively precipitate from the reaction mixture, leading to high diastereomeric ratios (>99:1) and good yields (76-93%). nih.gov The diastereomerically pure aminonitrile can then be converted to the desired α-amino acid through a series of chemical transformations. nih.gov
The general scheme for an asymmetric Strecker synthesis using a chiral auxiliary is as follows:
Table 2: Chiral Auxiliaries in Asymmetric Strecker Synthesis
| Chiral Auxiliary | Aldehyde/Ketone | Diastereomeric Ratio (dr) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | >99/1 | nih.govresearchgate.net |
| (S)-α-Phenylethylamine | Acetaldehyde | Not specified | wikipedia.org |
While the classical Strecker synthesis yields racemic mixtures, these asymmetric variants provide a powerful route to enantiomerically enriched α-amino acids, including precursors to this compound. wikipedia.org
Biocatalytic and Enzymatic Synthesis
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems offer the potential for high stereoselectivity under mild reaction conditions. nih.gov
Enzyme-Mediated Derivatization of Pentanoic Acid Analogues
Enzymes can be employed to perform highly specific transformations on pentanoic acid analogues to introduce the required hydroxyl and amino functionalities with precise stereocontrol. For example, hydroxylases can introduce a hydroxyl group at a specific position on a precursor molecule. mdpi.com Transaminases can then be used to install the amino group, often with excellent stereoselectivity. nih.gov
Multi-enzyme cascades have been designed to synthesize γ-hydroxy-α-amino acids. rsc.org These cascades can combine the activity of an aldolase (B8822740) and a transaminase in a recycling system, leading to high yields and stereoselectivity. rsc.org For instance, a cascade involving an aldolase to create a γ-hydroxy-α-keto acid intermediate, followed by a transaminase to convert the keto acid to the corresponding amino acid, has been successfully demonstrated. rsc.org
Whole-Cell Biotransformations for Stereo-Defined Product Generation
Whole-cell biotransformations utilize intact microbial cells as catalysts, which can be advantageous as they provide the necessary cofactors and a protective cellular environment for the enzymes. nih.gov Recombinant microorganisms can be engineered to overexpress specific enzymes or entire metabolic pathways for the production of a desired compound. nih.gov
For the synthesis of hydroxylated amino acids, whole-cell systems containing engineered cytochrome P450 monooxygenases or other hydroxylases can be employed. mdpi.comresearchgate.net These systems can hydroxylate a suitable pentanoic acid derivative at a specific position. Subsequent amination can be achieved using whole cells expressing amino acid dehydrogenases or transaminases. nih.gov For example, an E. coli whole-cell system has been developed for the reductive amination of a keto acid to L-isoleucine by coupling a transaminase with an L-alanine dehydrogenase for cofactor recycling. nih.gov This principle can be adapted for the synthesis of other amino acids. A multi-enzyme system using a nitroreductase, a mutase, and a glucose dehydrogenase for cofactor regeneration has been used to produce 3-amino-2-hydroxy acetophenone (B1666503), demonstrating the potential of such systems for producing complex amino-hydroxy compounds. chemistryviews.org
Protecting Group Strategies in Complex this compound Syntheses
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The amino and hydroxyl functionalities are reactive towards a wide range of reagents, necessitating their temporary masking. libretexts.org
The choice of protecting groups is critical and should be guided by their stability under various reaction conditions and the ease of their selective removal. numberanalytics.com An orthogonal protecting group strategy, where one group can be removed without affecting others, is highly desirable in complex syntheses. organic-chemistry.orgnumberanalytics.com
For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base. organic-chemistry.orgpeptide.com For the hydroxyl group, silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals are frequently employed. organic-chemistry.orgwikipedia.org
The successful synthesis of a complex molecule often relies on a carefully planned sequence of protection and deprotection steps, ensuring that each chemical transformation occurs selectively at the desired position. numberanalytics.com
Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, particularly for scalable production. rsc.orgflinders.edu.au These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation. vapourtec.com
The synthesis of complex molecules, including amino acid derivatives and peptides, has been successfully translated to continuous flow systems. durham.ac.uk For instance, the synthesis of hydroxamic acids, which can be challenging in batch due to stability issues, has been optimized in a flow reactor, demonstrating high reproducibility and good yields. vapourtec.com A multi-step flow process for the synthesis of di- and tripeptides has been developed, utilizing packed columns of supported reagents and scavengers to facilitate purification. durham.ac.uk
The application of flow chemistry to the synthesis of this compound could enable a more efficient and scalable manufacturing process. A potential flow setup could involve sequential reactor modules for each synthetic step, such as the stereoselective addition, functional group manipulation, and purification, allowing for a continuous and automated production line. The synthesis of 3-amino-2-hydroxyacetophenone has been demonstrated in a microchannel reactor, highlighting the feasibility of this approach for related compounds. google.com Computational fluid dynamics (CFD) can be used to model and optimize flow reactor conditions, reducing the need for extensive experimentation. rsc.org
Derivatization and Structural Transformations of 3 Amino 2 Hydroxypentanoic Acid
Cyclization Reactions and Heterocyclic Compound Formation
The multiple functional groups within 3-amino-2-hydroxypentanoic acid provide the basis for intramolecular reactions, leading to the formation of various heterocyclic compounds. These cyclizations can be regioselective depending on the reaction conditions and the use of protecting groups.
Studies on analogous molecules, such as 3-amino-2,4-dihydroxybutanoic acid, have demonstrated that orthogonally protected linear derivatives can undergo regioselective cyclizations to form γ-lactones, oxazolidinones, and oxazolines. nih.gov For this compound, similar transformations are plausible:
Lactone Formation: Intramolecular esterification between the C2-hydroxyl group and the C1-carboxylic acid would yield a five-membered γ-lactone ring. This reaction can be promoted under acidic conditions, similar to an intramolecular Fischer esterification. masterorganicchemistry.com
Lactam Formation: Intramolecular amidation between the C3-amino group and the C1-carboxylic acid would produce a five-membered γ-lactam. This typically requires activation of the carboxylic acid.
Oxazolidinone Formation: The reaction of the C2-hydroxyl and C3-amino groups with a carbonyl source, such as phosgene (B1210022) or a chloroformate, can lead to the formation of a 5-substituted oxazolidin-2-one ring. This heterocyclic system is a common structural motif in medicinal chemistry. Research on similar amino diols has shown this to be a viable pathway. nih.gov
Other Heterocycles: General synthetic methods allow for the conversion of amino acids into more complex heterocyclic systems like pyrazoles, pyridazines, and thiazepines by reacting them with appropriate bifunctional reagents. rdd.edu.iq
Table 2: Potential Heterocyclic Derivatives from this compound
| Heterocycle Type | Formation Reaction | Key Bonds Formed |
|---|---|---|
| γ-Lactone | Intramolecular Esterification | C1-Carbonyl with C2-Oxygen |
| γ-Lactam | Intramolecular Amidation | C1-Carbonyl with C3-Nitrogen |
| Oxazolidinone | Reaction with Carbonyl Source | C2-Oxygen and C3-Nitrogen with external Carbonyl Carbon |
| Oxazoline | Cyclization/Dehydration | C1-Carbonyl with C2-Oxygen and C3-Nitrogen involvement |
N-Substitution and Side-Chain Modification Strategies
Modifying the amino group (N-substitution) or the ethyl side chain can further diversify the chemical properties and applications of this compound.
N-Substitution: The primary amino group is a nucleophilic center that can be readily modified.
N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives.
N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides. N-methylation, for instance, is a common modification in peptidomimetics that can alter conformation and improve metabolic stability. rsc.org
N-Protection: In peptide synthesis, the nitrogen is reversibly substituted with protecting groups. The most common are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com These groups prevent the amine from participating in unwanted reactions during peptide chain elongation. masterorganicchemistry.com
Side-Chain Modification: The C3-ethyl side chain is an unactivated alkyl group and is generally chemically inert. Modifications to this part of the molecule are challenging and would require harsh reaction conditions, such as free-radical halogenation, which may not be compatible with the other functional groups present. Therefore, strategies for derivatization typically focus on the more reactive amine, hydroxyl, and carboxyl moieties. Research on modifying the side chains of other amino acids, such as polyglutamic acid, often involves the terminal carboxyl group of the side chain, a feature not present here. mdpi.com
Table 3: Common N-Substitutions for Amino Acids
| Substitution Type | Reagent Class | Purpose |
|---|---|---|
| N-Protection (Boc) | Di-tert-butyl dicarbonate | Acid-labile protection for peptide synthesis. masterorganicchemistry.com |
| N-Protection (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base-labile protection for solid-phase peptide synthesis. peptide.com |
| N-Methylation | Formaldehyde, Reducing Agent | Increase metabolic stability, alter conformation. rsc.org |
| N-Acylation | Acid Chlorides, Anhydrides | Create amide derivatives with varied properties. |
Incorporation into Peptide and Peptidomimetic Structures
As a non-canonical amino acid, this compound is a valuable building block for creating peptides and peptidomimetics with novel properties. Its unique structure can introduce specific conformational constraints, alter hydrogen bonding patterns, and enhance resistance to enzymatic degradation compared to natural peptides. mdpi.com
The incorporation into a growing peptide chain is typically accomplished via solid-phase peptide synthesis (SPPS). masterorganicchemistry.com The process involves several key steps:
Protection: The N-terminus of this compound is protected with an Fmoc or Boc group. The C2-hydroxyl group may also require protection (e.g., as a tert-butyl ether) to prevent side reactions during coupling. peptide.com
Activation: The C-terminal carboxylic acid is activated using standard coupling reagents.
Coupling: The activated amino acid is added to the resin-bound peptide, which has a free N-terminus, forming a new peptide bond.
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling cycle.
The presence of the hydroxyl group adjacent to the peptide backbone can influence the peptide's secondary structure, potentially stabilizing β-sheet or turn conformations. rsc.org This makes it a useful component in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability or receptor affinity. mdpi.com For example, the synthesis of microginin, a linear pentapeptide, incorporates the similar non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov
Table 4: General Steps for Incorporating this compound in Fmoc-SPPS
| Step | Action | Reagents/Conditions |
|---|---|---|
| 1. Functional Group Protection | Protect N-terminus and potentially the C2-hydroxyl. | Fmoc-OSu; t-Bu-based protecting groups. |
| 2. Carboxyl Activation | Activate the C-terminus for coupling. | DCC, EDCI/HOBt. |
| 3. Coupling | Couple to the N-terminus of the resin-bound peptide. | In a solvent like DMF or NMP. |
| 4. N-terminal Deprotection | Remove the Fmoc group to elongate the chain. | Piperidine in DMF. |
Formation of Macrocyclic Systems Utilizing this compound Scaffolds
The functional groups of this compound make it an excellent candidate for inclusion in macrocyclic structures. Macrocyclization is a key strategy in drug design to create conformationally constrained molecules with high affinity and selectivity for biological targets.
A linear peptide containing this compound can be cyclized through several strategies:
Head-to-Tail Cyclization: The N-terminus of the linear peptide precursor is linked to its C-terminus to form a cyclic peptide. The presence of the β-amino acid can help induce a turn conformation that facilitates this ring-closing reaction.
Side-Chain Cyclization: The C2-hydroxyl group could be used as a handle to form a cyclizing bridge to another residue in the peptide sequence, creating a lariat-type structure.
Depsipeptide Formation: An ester bond can be formed between the C2-hydroxyl group of this compound and the C-terminus of the peptide. Subsequent O-to-N acyl migration under specific conditions can then form the final amide bond, a strategy used in some peptide macrocyclization methods. nih.gov
These macrocyclic systems can exhibit enhanced metabolic stability and cell permeability compared to their linear counterparts. The specific stereochemistry and functionality of this compound can serve as a scaffold to precisely orient the other amino acid side chains for optimal interaction with a target receptor. nih.gov
Table 5: Potential Macrocyclization Strategies Involving this compound
| Strategy | Description | Key Functional Groups Involved |
|---|---|---|
| Head-to-Tail Amidation | Formation of a peptide bond between the N- and C-termini of a linear peptide. | Terminal -NH₂ and -COOH of the peptide chain. |
| Depsipeptide Cyclization | Intramolecular ester bond formation followed by O-to-N acyl migration. | C2-Hydroxyl of the scaffold and peptide C-terminus. nih.gov |
| Side-Chain Bridging | Linking the C2-hydroxyl to another functionalized side chain in the peptide. | C2-Hydroxyl and another reactive side chain (e.g., -NH₂, -COOH, -SH). |
| Thioether Scaffolding | Reaction with scaffolds like tribromomethylenebenzene if a Cys residue is also present. | Thiol group from Cysteine and external scaffold. nih.gov |
Advanced Analytical and Spectroscopic Characterization of 3 Amino 2 Hydroxypentanoic Acid and Its Derivatives
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatography is indispensable for separating 3-amino-2-hydroxypentanoic acid from impurities and for resolving its various stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like amino acids. For the critical task of separating the enantiomers and diastereomers of this compound, direct chiral HPLC is the most effective approach. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.
Several classes of CSPs are suitable for resolving hydroxy amino acids:
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids. chromatographyonline.comsigmaaldrich.com The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance, which are well-suited for the multiple functional groups of this compound.
Cinchona Alkaloid-Based Zwitterionic CSPs: Columns such as CHIRALPAK ZWIX(+) and ZWIX(-) are designed for the enantioseparation of ampholytic molecules like amino acids. hplc.eu These CSPs incorporate both anionic and cationic exchange sites, providing a dual-mode separation mechanism that is highly effective under LC-MS compatible mobile phase conditions.
Crown Ether-Based CSPs: Chiral crown ether phases, like Chirosil RCA (+) and SCA (-), are highly selective for compounds containing primary amines, making them suitable for amino acids. ijrps.com The enantiomeric recognition is based on the formation of inclusion complexes with the protonated amino group.
Ligand Exchange Chromatography (LEC): This technique can be performed with a CSP containing a chiral ligand (e.g., L-4-hydroxyproline) bonded to the silica (B1680970) support. nih.gov A metal ion, typically copper(II), is added to the mobile phase, forming transient diastereomeric metal complexes with the analyte enantiomers, which are then resolved. nih.gov
The selection of the mobile phase is crucial for optimizing resolution. It typically consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH and concentration of the buffer can be adjusted to control the ionization state of the analyte and enhance chiral recognition.
Table 1: Examples of HPLC Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Example Commercial Column | Primary Interaction Mechanism | Applicability to this compound |
|---|---|---|---|
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Hydrogen bonding, ionic interactions, inclusion complexation | High, suitable for underivatized polar amino acids. chromatographyonline.com |
| Zwitterionic Ion-Exchanger | CHIRALPAK ZWIX(+) | Anion and cation exchange, hydrogen bonding | High, designed for ampholytic compounds like amino acids. hplc.eu |
| Crown Ether | Chirosil SCA (-) / RCA (+) | Host-guest inclusion of the primary amine | Applicable due to the primary amino group. ijrps.com |
| Ligand Exchange | Daicel CHIRALPAK MA(+) | Formation of transient diastereomeric metal complexes | Effective for α- and β-amino acids. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is only suitable for analytes that are volatile and thermally stable. Due to its polarity and high melting point, this compound is not directly amenable to GC analysis. Therefore, a chemical derivatization step is mandatory to convert it into a volatile derivative. sigmaaldrich.com
The derivatization process targets the active hydrogens on the amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) groups. sigmaaldrich.com A common and effective approach is a two-step derivatization:
Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Acylation or Silylation: The amino and hydroxyl groups are then derivatized.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comgreyhoundchrom.com TBDMS derivatives are often preferred due to their greater stability against moisture. greyhoundchrom.com
Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amino and hydroxyl groups to form stable, volatile fluoroacyl derivatives. nih.gov
Once derivatized, the compound can be separated on a GC column, often a chiral one (e.g., Chirasil-L-Val) to resolve the enantiomers. The separated components are then introduced into a mass spectrometer (MS), which provides structural information based on their mass-to-charge ratio and fragmentation patterns, confirming the identity of the derivatives.
Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |
|---|---|---|---|
| MTBSTFA | -OH, -NH2, -COOH | TBDMS derivative | Forms stable, moisture-resistant derivatives. sigmaaldrich.com |
| MSTFA | -OH, -NH2, -COOH | TMS derivative | Produces highly volatile by-products. thermofisher.com |
| Pentafluoropropionic Anhydride (PFPA) + Alcohol | -COOH (esterified first), -OH, -NH2 | Fluoroacyl ester | High sensitivity, but potential for racemization. nih.gov |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample volume. nih.gov For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte (BGE). nih.gov The separation is based on the differential migration of the transient diastereomeric complexes formed between the chiral selector and the individual enantiomers of the analyte.
Commonly used chiral selectors in CE for amino acid separation include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., β-CD, γ-CD, hydroxypropyl-β-CD) are the most widely used chiral selectors. acs.org The hydrophobic cavity of the CD can include parts of the analyte molecule, and chiral recognition occurs through interactions with the hydroxyl groups on the rim of the CD. acs.org
Chiral Ligand-Exchange: Similar to LEC in HPLC, a chiral ligand (e.g., an amino acid like L-histidine) and a metal ion (e.g., Cu(II)) are added to the BGE. capes.gov.br This forms a chiral complex that selectively interacts with the analyte enantiomers, enabling their separation. chromatographyonline.com
Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) can be used as chiral selectors due to their complex structures with multiple chiral centers and functional groups that can engage in various interactions. nih.gov
To enhance detection sensitivity, especially when using UV absorbance detectors, the amino acid can be derivatized with a chromophore-containing reagent prior to CE analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial arrangement.
Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC)
While 1D ¹H and ¹³C NMR provide fundamental information, a full and unambiguous structural assignment for this compound and its derivatives relies on a suite of 2D NMR experiments. slideshare.netcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between H2/H3, H3/H4, and H4/H5, confirming the pentanoic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton (C2, C3, C4, and C5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons. creative-biostructure.com It is crucial for identifying quaternary carbons (like C1, the carboxyl carbon) and for piecing together molecular fragments. For instance, a correlation from the proton at C2 to the carboxyl carbon C1 would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is invaluable for determining the relative stereochemistry of the chiral centers (C2 and C3). For example, the presence or absence of a NOE cross-peak between H2 and H3 can help to distinguish between the syn and anti diastereomers.
Table 3: Application of 2D NMR Techniques for Structural Elucidation of this compound
| 2D NMR Experiment | Information Provided | Specific Application to the Target Compound |
|---|---|---|
| COSY | ¹H-¹H scalar coupling correlations (through-bond) | Confirms the proton sequence along the alkyl chain (H2-H3-H4-H5). sdsu.edu |
| HSQC | One-bond ¹H-¹³C correlations | Assigns each protonated carbon (C2, C3, C4, C5) by linking it to its attached proton. sdsu.edu |
| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations | Connects molecular fragments and identifies quaternary carbons (e.g., H2 to C1, H4 to C2). creative-biostructure.com |
| NOESY | ¹H-¹H spatial proximity (through-space) | Helps determine relative stereochemistry (syn vs. anti) by observing NOEs between H2 and H3. researchgate.net |
Solid-State NMR for Crystalline Forms and Polymorphism
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline state. bruker.com Since many organic molecules, including amino acids, can exist in different crystalline forms, known as polymorphs, ssNMR is crucial for their characterization. nih.gov Polymorphs can have different physical properties, and their control is critical in various applications.
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov
¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the most common ssNMR experiment. It provides high-resolution ¹³C spectra of solid samples, allowing for the identification of different polymorphs, which will exhibit distinct chemical shifts due to their different crystal packing environments.
¹⁵N and ¹⁴N SSNMR: Nitrogen NMR is particularly sensitive to the local environment of the amino group, including its involvement in hydrogen bonding. nih.govresearchgate.net Different polymorphs will often display unique hydrogen bonding networks, which can be clearly distinguished by their ¹⁵N or ¹⁴N ssNMR spectra. nih.gov This makes it a powerful tool for differentiating crystalline forms of this compound.
By analyzing the chemical shifts, line widths, and quadrupolar coupling constants (for ¹⁴N), ssNMR can provide a detailed fingerprint of a specific crystalline form and can be used to quantify the components in a mixture of polymorphs. bruker.comnih.gov
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Studies
Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features. Through various ionization methods and analysis techniques, researchers can elucidate the compound's identity and fragmentation behavior.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound (Molecular Formula: C₅H₁₁NO₃, Molecular Weight: 133.15 g/mol ), analysis via ESI-MS is expected to yield specific ions depending on the mode of operation. nih.gov In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 134.1. It is also common to observe adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺ at m/z 156.1, especially if sodium salts are present in the sample or solvent. acs.orgnih.gov
In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at m/z 132.1. The choice between positive and negative ionization modes depends on the specific goals of the analysis and the pH of the solution. The analysis of similar short-chain hydroxy acids has shown robust signals in negative electrospray ionization mode. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC) to separate the analyte from complex mixtures before detection, a technique known as LC-ESI-MS. acs.orgnih.gov
Table 1: Expected ESI-MS Ions for this compound
| Ion Type | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| Protonated Molecule | [C₅H₁₁NO₃ + H]⁺ | 134.0812 | Positive |
| Sodium Adduct | [C₅H₁₁NO₃ + Na]⁺ | 156.0631 | Positive |
Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes of the constituent elements.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique particularly useful for analyzing a wide range of molecules, including amino acids. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.
MALDI-TOF MS offers the advantage of rapid analysis without the need for chemical derivatization. springernature.com For this compound, common matrices for amino acid analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.net The resulting spectra typically show the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. researchgate.net While MALDI-TOF is excellent for determining molecular weight, it has limitations in distinguishing between isomeric and isobaric compounds, a challenge that can be addressed by tandem mass spectrometry techniques. nih.govspringernature.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. unt.edu In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound (m/z 134.1), is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas like argon or helium. youtube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. unt.edu
The fragmentation pathways are highly dependent on the molecule's structure. For protonated α-amino acids, a characteristic fragmentation pattern involves the neutral loss of water (H₂O) and carbon monoxide (CO), often observed as a cumulative loss. nih.gov The fragmentation of this compound would provide specific product ions that confirm the connectivity of the ethyl, amino, hydroxyl, and carboxylic acid groups. By interpreting the product ion spectrum, one can piece together the molecular structure, differentiating it from isomers. This capability is crucial for the unambiguous identification of non-proteinogenic amino acids in complex biological or synthetic samples. springernature.comacs.org Techniques like MALDI-TOF/TOF can also be employed to distinguish between isomeric and isobaric amino acids based on their specific fragmentation patterns. nih.govacs.orgnih.gov
Table 2: Potential Fragmentation Pathways for Protonated this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment |
|---|---|---|---|
| 134.1 | H₂O (18.01) | 116.1 | Loss of hydroxyl group |
| 134.1 | H₂O + CO (46.01) | 88.1 | Loss of hydroxyl and carbonyl groups |
| 134.1 | COOH₂ (46.02) | 88.1 | Loss of formic acid |
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These non-destructive techniques are valuable for characterizing the solid-state structure and solution conformation of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, resulting in a unique spectral fingerprint. For this compound, which exists as a zwitterion in the solid state, the FTIR spectrum will display distinct bands corresponding to its ammonium (B1175870) (NH₃⁺), carboxylate (COO⁻), hydroxyl (OH), and alkyl (C-H) groups.
The analysis of amino acid spectra reveals several key regions. researchgate.netd-nb.info A broad absorption band typically observed in the 3400-3000 cm⁻¹ range can be attributed to the stretching vibrations of the ammonium (NH₃⁺) and hydroxyl (O-H) groups, which are often involved in extensive hydrogen bonding. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear as strong bands, typically around 1620-1512 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethyl group will be found in the 3000-2850 cm⁻¹ region. The differences in crystal symmetry and hydrogen bonding patterns can even allow FTIR to distinguish between racemic and enantiopure forms of amino acids. thermofisher.com
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3000 | N-H and O-H stretching | Ammonium (NH₃⁺) and Hydroxyl (OH) |
| 3000 - 2850 | C-H stretching | Alkyl (CH₃, CH₂, CH) |
| ~1620 - 1580 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1600 | N-H bending | Ammonium (NH₃⁺) |
| ~1420 - 1380 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1350 | C-H bending | Alkyl (CH₃, CH₂) |
Note: These are approximate ranges and can shift based on the specific molecular environment and intermolecular interactions. rsc.orgresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. It is also well-suited for studying samples in aqueous solutions due to the weak Raman scattering of water. nih.gov
The Raman spectrum of this compound would provide valuable information about its carbon skeleton and functional groups. researchgate.net The C-H stretching vibrations of the ethyl side chain would produce strong signals in the 2800-3000 cm⁻¹ region. spectroscopyonline.com The "fingerprint region" (below 1700 cm⁻¹) contains a wealth of structural information, including bands from C-C stretching, C-O stretching, and various bending modes. researchgate.net Comparing the Raman spectra of the solid compound with its aqueous solution can reveal conformational changes and details about solute-solvent interactions. nih.gov The spectra of solid amino acids are generally sharper and more complex than those of the same molecules in solution. nih.gov
Table 4: Predicted Characteristic Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Bond |
|---|---|---|
| 3000 - 2850 | C-H stretching | Alkyl (CH₃, CH₂, CH) |
| ~1600 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1450 | C-H bending | Alkyl (CH₃, CH₂) |
| ~1410 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1100 - 1000 | C-O stretching | Hydroxyl (C-OH) |
Note: These are approximate ranges based on general spectra of amino acids. nih.govnih.gov
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of stereocenters within a molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides information about the stereochemistry of the molecule. The sign and magnitude of the Cotton effect are characteristic of the spatial arrangement of atoms around a chromophore.
In a comprehensive study on the circular dichroism of less common amino acids, the CD spectra of various compounds were recorded at pH 1 and pH 6. rsc.org For many of the L-amino acids studied, a positive Cotton effect associated with the carboxyl group was observed around 200 nm in water and between 208-210 nm in acidic solutions. rsc.org This observation is a key diagnostic tool for assigning the L-configuration to the α-carbon of amino acids. While the specific data for this compound is not explicitly detailed in the abstract, the general principles and findings of this study are directly applicable to its analysis. The presence and sign of the Cotton effect for the n→π* transition of the carboxyl chromophore in this compound would be a primary indicator of the absolute configuration at its C2 stereocenter.
Further research into the chiroptical properties of hydroxycarboxylic acids has shown that irradiation with circularly polarized light can induce enantiomeric excess, a phenomenon with implications for the origin of life. nih.gov The CD spectra of various α-hydroxycarboxylic acids, which share a structural motif with this compound, exhibit characteristic bands in the vacuum ultraviolet region that are sensitive to the absolute configuration. nih.gov
| Compound Family | Chromophore | Wavelength Range (nm) | Typical Observation for L-configuration |
| Amino Acids | Carboxyl (n→π) | ~200-210 | Positive Cotton Effect rsc.org |
| α-Hydroxycarboxylic Acids | Carboxyl (n→π) | ~170-280 | Characteristic CD bands nih.gov |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when combined with CD data through the Kronig-Kramers relations. The shape of the ORD curve, particularly the presence of positive or negative Cotton effects (peaks and troughs), is directly related to the stereochemistry of the molecule. wikipedia.orgslideshare.net
A full ORD study would involve measuring the optical rotation across a range of wavelengths, particularly in the region of the carboxyl chromophore's absorption, to observe the complete Cotton effect. This would provide more definitive evidence for the absolute configuration.
| Compound | Stereochemistry | Optical Rotation ([α]D) | Solvent/Conditions |
| (2S,3R)-3-amino-2-hydroxydecanoic acid | (2S,3R) | +5.6 | c 0.51, 1 M HCl nih.govbeilstein-journals.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers, can be constructed.
In the crystal structure of this related amino acid, the molecules exist as zwitterions, and are linked by N—H···O hydrogen bonds, forming layers. researchgate.net This type of intermolecular interaction is highly likely to be present in the crystal structure of this compound as well, given the presence of both amino and carboxylic acid functional groups, in addition to the hydroxyl group which can also participate in hydrogen bonding.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine polymorph) | Monoclinic | P2_1 | 9.6757(5) | 5.2885(3) | 28.0136(15) | 98.300(3) | 1418.44(13) researchgate.net |
The determination of the crystal structure of this compound or one of its derivatives would provide unequivocal proof of its absolute configuration and offer insights into its conformational preferences and intermolecular interactions in the solid state.
Biochemical and Biological Relevance of 3 Amino 2 Hydroxypentanoic Acid
Biosynthetic Pathways Involving 3-Amino-2-hydroxypentanoic Acid as an Intermediate or Product
Hydroxyamino acids (HAAs) are a class of amino acids that possess significant value in the pharmaceutical and chemical industries due to their potential antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com The biosynthesis of these molecules in microorganisms is a key area of research, as biocatalytic synthesis is often preferred over chemical methods due to its high regioselectivity. mdpi.com Microorganisms typically produce proteogenic amino acids using carbon skeletons derived from glycolysis, the citric acid cycle, or the pentose (B10789219) phosphate (B84403) pathway, and nitrogen from ammonia. nih.gov
The hydroxylation of amino acids is a common C-H bond functionalization reaction catalyzed by various enzymes known as hydroxylases. mdpi.com While the specific biosynthetic pathway for this compound is not extensively detailed in the available literature, the general strategies for producing HAAs in microbes are well-established. A common method involves the heterologous expression of amino acid hydroxylation pathways in host organisms like Corynebacterium glutamicum or Escherichia coli. mdpi.com This approach allows for the large-scale production of specific HAAs. For example, 3-hydroxyaspartic acid and its derivatives, which are found in various microorganisms and fungi, serve as important multifunctional building blocks in organic synthesis. mdpi.com The ongoing search for new functional amino acid hydroxylases through gene mining, bioinformatics, and high-throughput screening aims to expand the range of HAAs that can be produced biosynthetically. mdpi.com
Amino acids and their derivatives are fundamental precursors for a vast array of secondary metabolites in both prokaryotes and eukaryotes. These metabolites are not essential for primary growth but often confer adaptive advantages, such as antimicrobial or signaling functions.
In fungi, the expression of secondary metabolite gene clusters is often regulated epigenetically. For instance, histone deacetylases (HDACs) can suppress the synthesis of secondary metabolites by maintaining a condensed chromatin state, which silences gene expression. nih.gov Genetic disruption of HDAC genes, such as hdaA in the marine-derived fungus Aspergillus terreus, has been shown to activate the biosynthesis of previously unobserved or "cryptic" secondary metabolites. This approach led to the production of new azaphilone derivatives, asperterilones A and B, as well as known compounds like butyrolactones and terrein. nih.gov This demonstrates that the regulation of pathways leading to amino acid-derived compounds is complex and can be manipulated to discover novel natural products.
In bacteria, amino acids are precursors to a wide range of natural products. The shikimate pathway, for example, is the starting point for the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which in turn serve as building blocks for countless secondary metabolites. frontiersin.org This pathway, which is absent in animals, begins with the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through the common intermediate chorismate. youtube.com
Enzymatic Interactions and Substrate Specificity Studies
While specific enzyme characterization studies using this compound are not prominent in the literature, research on analogous compounds provides insight into the types of enzymatic reactions such molecules can undergo. A notable example is the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP), a key intermediate in the synthesis of the anti-asthma drug pranlukast. chemistryviews.org
A three-enzyme cascade has been developed for the in vitro production of 3AHAP from m-nitroacetophenone (3NAP). chemistryviews.org This system utilizes nitrobenzene (B124822) nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) for cofactor regeneration. chemistryviews.org Researchers optimized the yield of 3AHAP by adjusting the molar ratios of the enzymes and enhancing the activity of habA through site-directed mutagenesis. The mutant version of habA exhibited an expanded active pocket volume and a higher affinity for its substrate. chemistryviews.org After optimization, this biosynthetic route yielded up to 580 mg/L of 3AHAP. chemistryviews.org
Table 1: Optimized Enzyme Ratios for 3AHAP Biosynthesis
| Enzyme | Relative Molar Ratio | Function |
|---|---|---|
| nbzA (nitrobenzene nitroreductase) | 1 | Conversion of 3NAP |
| habA (hydroxylaminobenzene mutase) | 4 | Synthesis of 3AHAP |
| GDH (glucose dehydrogenase) | 24 | NADPH Cofactor Regeneration |
Data sourced from a study on the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone. chemistryviews.org
Analogues of amino acid intermediates are frequently synthesized to probe the mechanisms of enzymes and to act as inhibitors. This is a common strategy in drug design, particularly for developing antibacterial agents. One such target is D-alanine:D-alanine ligase, an essential enzyme in bacterial peptidoglycan biosynthesis. nih.gov
Researchers have synthesized (3-amino-2-oxoalkyl)phosphonic acids as analogues of the proposed tetrahedral intermediate, D-alanyl phosphate, which is formed during the ligase-catalyzed reaction. nih.gov These compounds were designed to be inhibitory mimics. The study found that several of these analogues were effective inhibitors of D-alanine:D-alanine ligase, with (3(R)-amino-2-oxobutyl)phosphonic acid being one of the most active. nih.gov The inhibitory action of these compounds provides support for a mechanism involving an acyl phosphate displacement step. nih.gov
Table 2: Enzyme Inhibition by Analogues
| Inhibitor Class | Target Enzyme | Significance |
|---|---|---|
| (3-Amino-2-oxoalkyl)phosphonic acids | D-alanine:D-alanine ligase | Act as mimics of the proposed D-alanyl phosphate intermediate, confirming a likely step in the enzyme's catalytic mechanism. nih.gov |
Role as a Precursor in Natural Product Synthesis
Amino acids and their hydroxylated derivatives are crucial building blocks in the biosynthesis of a wide variety of natural products. Their structural features are incorporated into complex molecules with diverse biological activities.
A well-documented example is the formation of the 2-amino-3-hydroxycyclopent-2-enone (C₅N) ring, a structural motif found in natural products such as the antibiotic moenomycin and ECO-02301. nih.gov The biosynthesis of this ring system involves a three-enzyme pathway. The process starts with the condensation of succinyl-CoA and glycine (B1666218) by an ALA synthase to produce 5-aminolevulinate (ALA). nih.gov An acyl-CoA ligase then converts ALA to ALA-CoA, which is subsequently cyclized by the ALA synthase in a second, novel transformation to form the C₅N ring. nih.gov This C₅N unit is then attached to polyketide-derived scaffolds by an ATP-dependent amide synthetase. nih.gov
Furthermore, aminoacetophenones, which are structurally related to this compound, serve as versatile starting blocks in the diversity-oriented synthesis (DOS) of natural product analogues. mdpi.com For instance, 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone are used to synthesize libraries of compounds such as 5-aminoflavones, 7-aminoflavones, and 3-aryl-2-quinolones, which are analogues of naturally occurring flavonoids and coumarins. mdpi.com This strategy allows for the creation of novel molecules with potential pharmacological properties based on established natural product scaffolds. mdpi.comrsc.org
Incorporation into Biologically Active Peptides or Depsipeptides
Research has identified this compound as a constituent of microbially produced peptides, which are chains of amino acids. A notable example is the peptide poststatin (B1679055), an endopeptidase inhibitor isolated from Streptomyces viridochromogenes. The presence of the threo-3-amino-2-hydroxypentanoic acid residue at the C-terminus of poststatin is crucial for its biological activity.
Poststatin is part of a class of low molecular weight peptide derivatives that can inhibit the function of peptidases, which are enzymes that break down proteins. The inhibitory action of such peptides is of significant interest in biochemical and pharmaceutical research. The structure of poststatin, including its constituent amino acids, is detailed in the table below.
| Peptide | Producing Organism | Constituent Amino Acids | Bioactivity |
| Poststatin | Streptomyces viridochromogenes | Valyl-valyl-threonyl-(threo)-3-amino-2-hydroxypentanoic acid | Endopeptidase inhibitor |
Table 1: Details of the Biologically Active Peptide Containing this compound
The incorporation of non-proteinogenic amino acids like this compound into peptides is a common strategy in nature to create structurally diverse molecules with a wide range of biological activities. wikipedia.org These unusual amino acids can confer resistance to degradation by common proteases and help to define the three-dimensional structure of the peptide, which is often critical for its function.
Contribution to Polyketide or Nonribosomal Peptide Synthesis Pathways
The biosynthesis of peptides containing non-proteinogenic amino acids such as this compound is typically carried out by large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov While the specific biosynthetic gene cluster for poststatin has not been explicitly detailed in published research, the modular nature of NRPSs provides a well-established model for its synthesis. The genome of Streptomyces viridochromogenes is known to contain numerous gene clusters for secondary metabolites, including nine for nonribosomal peptide synthetases. nih.gov
In a hypothetical NRPS pathway for poststatin, each amino acid in the peptide chain would be added by a specific module of the synthetase complex. Each module typically consists of several domains, with the core domains being:
Adenylation (A) domain: This domain selects the specific amino acid and activates it by converting it to an aminoacyl adenylate.
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain.
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain held by the T domain of the previous module.
For the incorporation of this compound into poststatin, a dedicated NRPS module would be responsible for its selection and addition to the peptide chain. The A domain of this module would specifically recognize this compound from the cellular pool of amino acids.
The biosynthesis of this compound itself is likely a multi-step enzymatic process, potentially involving enzymes from a hybrid NRPS-polyketide synthase (PKS) pathway. nih.gov Polyketide synthases are another class of large, modular enzymes responsible for the synthesis of a wide variety of natural products. nih.govpreprints.org It is plausible that a PKS-like set of enzymes could synthesize the carbon backbone of the amino acid, which is then modified, for instance by the addition of the amino group by a transaminase. The biosynthesis of other non-proteinogenic amino acids, such as (S)-3,5-dihydroxyphenylglycine in the biosynthesis of the antibiotic balhimycin, has been shown to involve a polyketide synthase. nih.gov However, without direct experimental evidence for the poststatin gene cluster, this remains a scientifically informed hypothesis.
Computational and Theoretical Studies of 3 Amino 2 Hydroxypentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing reasonable computational cost with high accuracy. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and predicting the vibrational frequencies of the molecule's bonds.
For 3-Amino-2-hydroxypentanoic acid, a DFT study would begin by optimizing the molecule's geometry. This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, or "ground state." The results of such a calculation would provide a precise picture of the molecule's structure.
Once the optimized geometry is found, a vibrational analysis can be performed. This calculation predicts the frequencies at which the molecule's bonds will vibrate, which correspond to the peaks observed in an infrared (IR) spectrum. These predicted frequencies help in the interpretation of experimental spectra and confirm that the optimized structure is a true energy minimum. Studies on similar amino acids with polar side chains have successfully used DFT methods, often with a B3LYP functional and a 6-31G(d,p) basis set, to investigate intermolecular interactions. semanticscholar.org
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Conformer of this compound. Note: This data is hypothetical and serves as an example of typical DFT output. Actual values would require a specific calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C2 | C3 | - | - | ~1.54 |
| C3 | N | - | - | ~1.47 | |
| C2 | O(H) | - | - | ~1.43 | |
| C1 | O | - | - | ~1.21 | |
| Bond Angle (°) | C1 | C2 | C3 | - | ~111.5 |
| C2 | C3 | C4 | - | ~112.0 | |
| C2 | C3 | N | - | ~110.0 | |
| Dihedral Angle (°) | N | C3 | C2 | C1 | ~60.0 (gauche) |
Table 2: Hypothetical Key Vibrational Frequencies for this compound from DFT Calculations. Note: This data is for illustrative purposes. The exact frequencies would depend on the specific conformer and computational method.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3550 |
| N-H Stretch | Amine | ~3400-3500 |
| C-H Stretch | Alkyl Chain | ~2870-2960 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| N-H Bend | Amine | ~1600 |
| C-O Stretch | Alcohol | ~1050 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are, in principle, derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can provide higher accuracy for energies and molecular properties.
These high-level calculations are particularly useful for creating a benchmark for other methods or for situations where DFT may not be sufficient, such as in describing weak intermolecular interactions (van der Waals forces). For this compound, ab initio calculations could be used to compute highly accurate relative energies between different conformers or to precisely model the electronic effects of the hydroxyl and amine groups on the molecule's reactivity. Such methods have been applied to study the interaction of amino acids with metal ions and the effects of microsolvation. researchgate.net
Conformational Analysis and Energy Landscape Mapping
The flexibility of the ethyl side chain and the rotatable bonds in this compound mean it can exist in numerous different spatial arrangements, or conformations. Mapping the energy associated with these conformations is crucial for understanding its behavior.
While quantum methods are highly accurate, they are too computationally expensive to simulate the movement of a molecule over time. For this, Molecular Mechanics (MM) and Molecular Dynamics (MD) are used. MM approximates the molecule as a collection of balls (atoms) connected by springs (bonds), using a set of parameters known as a force field.
Molecular Dynamics simulations use the forces from the MM force field to calculate the motion of every atom in the system over time, according to Newton's laws of motion. An MD simulation of this compound would reveal how the molecule flexes, rotates, and changes its shape over nanoseconds or microseconds. uq.edu.au This provides a dynamic picture of its conformational preferences and the energy barriers between different states. Such simulations are powerful tools for studying the self-assembly of amino acids and their aggregation behavior. rsc.org
A molecule's behavior in a solution can be very different from its behavior in a vacuum (gas phase). The interactions with solvent molecules, particularly water, can stabilize or destabilize certain conformations. Computational models can account for these solvation effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.
For a polar molecule like this compound, with its hydroxyl, amine, and carboxylic acid groups, hydrogen bonding with water is expected to be significant. medchemexpress.com MD simulations in a box of explicit water molecules would be the most accurate way to study these interactions. diva-portal.org These simulations would show how water molecules arrange around the functional groups and how this solvent shell influences the conformational equilibrium of the molecule, for instance, by stabilizing the zwitterionic form (+H3N-CHR-COO-). researchgate.net
Molecular Docking and Protein-Ligand Interaction Predictions for Potential Biological Targets
Given its structure as a non-proteinogenic amino acid, this compound could potentially interact with various enzymes as either a substrate or an inhibitor. Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a large molecule, typically a protein.
The process involves placing the ligand in multiple positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. A successful docking study could identify potential protein targets for this compound and predict the key interactions—such as hydrogen bonds and electrostatic interactions—that stabilize the complex. For example, based on its structure, it might be docked against aminotransferases or hydroxylases to explore potential metabolic roles.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target. Note: This data is hypothetical and represents a typical output from a molecular docking simulation.
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -7.2 |
| Predicted Hydrogen Bonds | - Ligand -OH with Serine-221- Ligand -NH2 with Aspartate-180- Ligand -COOH with Lysine-125 |
| Key Interacting Residues | Ser-221, Asp-180, Lys-125, Gly-220, Phe-45 |
| Predicted Inhibition Constant (Ki) | 5.5 µM |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on density functional theory (DFT) and ab initio methods, are instrumental in predicting the spectroscopic properties of molecules. researchgate.net These computational approaches solve the electronic structure of a molecule, from which various spectroscopic parameters can be derived. While specific first-principles spectroscopic studies on this compound are not widely available in the public domain, the methodologies are well-established for amino acids and similar biomolecules. rsc.orgmdpi.comresearchgate.net
The prediction of spectroscopic properties for this compound would typically involve optimizing the molecule's geometry to find its most stable conformation. Following this, calculations can be performed to determine its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. researchgate.net
For NMR spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are valuable for interpreting experimental NMR spectra and can help in the assignment of peaks to specific atoms within the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. researchgate.net
In the case of IR spectroscopy, computational models can calculate the vibrational frequencies and intensities of the molecule's normal modes. rsc.org These calculated frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and functional groups within this compound. By comparing the predicted IR spectrum with experimental data, researchers can gain a detailed understanding of the molecule's vibrational behavior.
A summary of the types of spectroscopic data that can be predicted for this compound using first-principles methods is presented in the table below.
| Spectroscopic Technique | Predicted Parameters | Significance |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts, Spin-Spin Coupling | Aids in the structural elucidation and assignment of experimental NMR spectra. researchgate.net |
| IR Spectroscopy | Vibrational Frequencies, Infrared Intensities | Provides insights into the molecule's functional groups and vibrational modes. rsc.orgresearchgate.net |
| Raman Spectroscopy | Raman Scattering Activities, Vibrational Frequencies | Complements IR spectroscopy and is particularly useful for studying symmetric vibrations. |
| UV-Vis Spectroscopy | Electronic Transitions, Absorption Wavelengths | Gives information about the electronic structure and potential for chromophoric behavior. |
Reaction Mechanism Elucidation for Synthetic and Biosynthetic Pathways
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including both synthetic and biosynthetic pathways. By mapping the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and the energetic barriers associated with different reaction routes. While specific computational studies on the reaction mechanisms of this compound are not readily found, the general approaches are widely applied in organic and biochemistry.
For the synthesis of this compound, computational methods can be used to investigate various potential synthetic routes. For example, a plausible synthesis could involve the stereoselective amination of a 2-hydroxy-3-pentanone (B3272617) precursor. Computational modeling could be employed to:
Evaluate different reagents and catalysts: By calculating the activation energies for the reaction with different reagents, the most efficient synthetic strategy can be predicted.
Understand stereoselectivity: For chiral molecules like this compound, computational studies can elucidate the origins of stereoselectivity in a reaction, helping to design syntheses that yield the desired stereoisomer.
Identify potential byproducts: By exploring different reaction pathways, it is possible to predict the formation of unwanted side products.
In the context of biosynthesis, computational studies can shed light on enzyme-catalyzed reactions. If this compound is produced biologically, it would likely be through the action of specific enzymes. Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reaction. These studies can reveal:
The binding of the substrate in the enzyme's active site.
The key amino acid residues involved in catalysis.
The step-by-step mechanism of the enzymatic transformation.
A hypothetical biosynthetic pathway could involve the transamination of a corresponding keto acid. Computational elucidation of such a pathway would involve the steps outlined in the table below.
| Step in Computational Elucidation | Details |
| 1. System Setup | Construction of a model of the enzyme active site with the substrate (e.g., a keto-acid precursor) docked in a catalytically competent pose. |
| 2. Reaction Coordinate Scan | Identification of a plausible reaction coordinate (e.g., the transfer of the amino group from a donor to the substrate). |
| 3. Transition State Search | Location of the transition state structure along the reaction coordinate and calculation of the activation energy. |
| 4. Intermediate Identification | Characterization of any stable intermediates along the reaction pathway. |
| 5. Product Release | Investigation of the energetics of product release from the enzyme's active site. |
Through such computational investigations, a detailed, atomistic understanding of the reaction mechanism for the formation of this compound can be achieved, guiding both synthetic chemists in the lab and biochemists in understanding its biological role.
Applications of 3 Amino 2 Hydroxypentanoic Acid As a Chiral Building Block in Organic Synthesis
Use in the Synthesis of Chiral Pharmaceutical Intermediates and Agrochemical Precursors
The precise three-dimensional arrangement of atoms in pharmaceutical and agrochemical compounds is often critical to their biological activity. 3-Amino-2-hydroxypentanoic acid, with its defined stereochemistry, serves as an important starting material for the synthesis of complex chiral molecules in these industries.
One notable application of threo-3-amino-2-hydroxypentanoic acid is in the synthesis of peptide derivatives. google.com It can be incorporated into peptide chains using solid-phase synthesis techniques. google.com In this process, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically used for the amino group. This allows for the sequential addition of amino acid residues to a solid support resin. google.com The threo-3-amino-2-hydroxypentanoic acid unit can be introduced into the growing peptide chain, and its hydroxyl and amino groups can be further modified. google.com
Following the construction of the peptide backbone, the 3-amino-2-hydroxy-fatty acid derivative can undergo mild oxidation to produce a 3-amino-2-oxo-fatty acid derivative. google.com This transformation highlights the utility of the original scaffold in accessing a range of functionalized peptide structures that are of interest in pharmaceutical research. google.com
While direct applications in agrochemical synthesis are less documented in publicly available literature, the structural motifs present in this compound are relevant to the design of bioactive molecules. The 1,2-aminoalcohol functionality is a common feature in many biologically active compounds, and the ability to introduce this chiral moiety from a readily available building block is of significant interest to synthetic chemists in the agrochemical sector.
Integration into Natural Product Total Synthesis Schemes
The synthesis of natural products, often characterized by their intricate and stereochemically rich structures, represents a significant challenge in organic chemistry. Chiral building blocks like this compound can serve as crucial starting materials or key intermediates in the assembly of these complex molecules. While specific examples of the direct incorporation of this compound into the total synthesis of a named natural product are not prevalent in the literature, its structural elements are found in a variety of natural products.
Development of Chiral Ligands and Catalysts Based on this compound Scaffolds
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. The effectiveness of these catalysts often relies on the specific three-dimensional environment created by the chiral ligand around a metal center. The functional groups of this compound—the carboxylic acid, the amine, and the hydroxyl group—are all capable of coordinating to metal centers. This multi-point binding potential, combined with the inherent chirality of the molecule, makes it an attractive scaffold for the design of novel chiral ligands.
While the literature does not currently detail specific, widely applied chiral ligands or catalysts derived directly from this compound, the principles of ligand design suggest its potential in this area. By modifying the core structure, for example, by converting the carboxylic acid to an amide or an ester, and by functionalizing the amino and hydroxyl groups, a diverse library of potential ligands could be generated. These ligands could then be screened for their efficacy in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions.
Applications in Material Science and Polymer Chemistry (e.g., as a Monomer for Biocompatible Polymers)
The demand for biocompatible and biodegradable polymers for applications in medicine and sustainable materials is rapidly growing. Amino acids and their derivatives are attractive monomers for the synthesis of such polymers due to their natural origin and the predictable degradation of the resulting materials into non-toxic byproducts.
Polymers can be synthesized from α-hydroxy acids derived from natural amino acids. mdpi.com These polyesters are often biocompatible and have tunable degradation profiles. mdpi.combezwadabiomedical.com While specific studies on the polymerization of this compound are not widely reported, its structure suggests its potential as a monomer. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of polyester chains through condensation polymerization. The amino group could either be protected during polymerization or be utilized to introduce specific functionalities into the polymer backbone or as pendant groups.
The resulting polymers would be expected to be biodegradable and biocompatible, making them potentially suitable for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. The chirality of the monomer unit could also impart specific properties to the polymer, such as influencing its secondary structure and, consequently, its mechanical and degradation characteristics.
Design and Synthesis of Functional Molecular Probes and Biosensors
Molecular probes and biosensors are essential tools for studying biological processes and for diagnostics. The design of these tools often requires a scaffold that can be functionalized with a reporter group (e.g., a fluorophore) and a recognition element that specifically interacts with the target molecule or ion.
The scaffold of this compound, with its multiple functional groups, provides a versatile platform for the construction of such molecular probes. The carboxylic acid, amine, and hydroxyl groups can be selectively modified to attach different chemical moieties. For instance, the amino group could be used to link the scaffold to a solid support for the development of a sensor surface, while the hydroxyl or carboxylic acid group could be functionalized with a signaling unit.
Future Research Directions and Emerging Paradigms for 3 Amino 2 Hydroxypentanoic Acid
Exploration of Novel Biocatalytic Pathways for Sustainable and Enantioselective Production
The development of environmentally friendly and highly selective methods for synthesizing chiral molecules is a cornerstone of modern chemistry. Biocatalysis, using enzymes or whole-cell systems, offers a powerful alternative to traditional chemical synthesis for producing 3-amino-2-hydroxypentanoic acid. Future research is focused on discovering and engineering novel enzymatic pathways to achieve high yields and enantiopurity.
Multi-enzyme cascades are a particularly promising strategy. researchgate.netresearchgate.net These "one-pot" systems can convert simple, inexpensive starting materials into complex products like this compound through a series of sequential, enzyme-catalyzed reactions. researchgate.net This approach minimizes waste, reduces the need for intermediate purification steps, and operates under mild reaction conditions. Key enzymes in these potential pathways include transaminases, which are crucial for the stereoselective introduction of an amino group. researchgate.netresearchgate.net For instance, a pathway could be designed where a keto-acid precursor is first hydroxylated and then aminated using a specific transaminase to yield the desired stereoisomer of this compound.
Application in Advanced Drug Discovery Scaffold Libraries
Non-proteinogenic amino acids (NPAAs) like this compound are increasingly valuable tools in medicinal chemistry. nih.gov Their incorporation into peptides can fundamentally alter the drug-like properties of these molecules, addressing common limitations such as poor stability in biological systems. nih.gov Peptides containing NPAAs often exhibit enhanced resistance to proteolytic degradation, leading to a longer plasma half-life and improved therapeutic efficacy. nih.gov
Future research will focus on integrating this compound into "privileged scaffold" libraries for drug discovery. nih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them a rich source for developing new therapeutic agents. The unique stereochemistry and functional groups (hydroxyl and amino) of this compound make it an attractive and versatile scaffold. mdpi.com By systematically modifying its structure, vast libraries of diverse compounds can be generated. nih.gov These libraries can then be screened against a wide range of biological targets, including G-protein-coupled receptors and enzymes implicated in diseases like cancer. nih.govmdpi.com The development of derivatives based on this scaffold could lead to novel anticancer and antioxidant candidates. mdpi.com
| Feature | Description | Potential Impact on Drug Discovery |
| Chiral Center | Contains two stereocenters, allowing for precise three-dimensional orientation of functional groups. | Can lead to highly specific interactions with biological targets, improving potency and reducing off-target effects. |
| Hydroxyl Group | Provides a site for hydrogen bonding and can be a key pharmacophoric feature. | Enhances binding affinity to target proteins and can improve solubility. |
| Amino Group | Offers a basic center and a point for further chemical modification or peptide bond formation. | Crucial for peptide synthesis and can be involved in key binding interactions. |
| Non-Proteinogenic | Not one of the 20 standard amino acids encoded by the genetic code. omicsonline.org | Incorporation into peptides can increase stability against degradation by proteases. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Analysis
These AI tools work by learning the rules of chemical reactions from vast datasets of published experiments. engineering.org.cn They can be categorized into template-based methods, which use known reaction templates, and template-free methods, which can generate more novel reaction steps. arxiv.orgacs.orgnih.gov By inputting the structure of this compound, these systems can generate an "AND/OR tree" of possible synthetic pathways, evaluating each step for feasibility and suggesting potential precursors. arxiv.org This accelerates the design process and can reduce the amount of trial-and-error in the lab.
Future work will involve refining these AI models to better handle the complexities of stereochemistry, which is critical for the synthesis of enantiomerically pure this compound. Furthermore, integrating AI with biocatalysis databases will allow for the design of hybrid chemo-enzymatic pathways, combining the strengths of both traditional organic chemistry and sustainable enzymatic reactions. acs.orgnih.gov
| AI Approach | Description | Application to this compound Synthesis |
| Template-Based | Utilizes a library of known chemical reaction templates to identify possible disconnections in the target molecule. arxiv.org | Can quickly identify conventional and reliable synthetic steps based on established chemistry. |
| Template-Free | Generates potential reactants without relying on predefined templates, often using sequence-to-sequence or graph-based models. arxiv.orgmicrosoft.com | May propose highly novel and innovative synthetic routes that could be more efficient or sustainable. |
| Pathway Scoring | Algorithms evaluate and rank the generated synthetic routes based on criteria like pathway length, cost of starting materials, and estimated reaction yields. nih.gov | Helps chemists prioritize the most promising synthetic strategies for laboratory investigation. |
Development of Advanced Analytical Platforms for In Situ Reaction Monitoring and Process Optimization
To optimize the production of this compound, whether through chemical or biocatalytic routes, it is essential to monitor the reaction in real-time. Process Analytical Technology (PAT) utilizes advanced analytical techniques to provide continuous insight into a chemical process without the need for offline sampling. researchgate.net This allows for precise control over reaction parameters, leading to improved yield, purity, and consistency.
Spectroscopic methods like Raman and mid-infrared (IR) spectroscopy are particularly well-suited for in situ monitoring. researchgate.netspectroscopyonline.com By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and the final product as the reaction progresses. This real-time data is invaluable for developing robust kinetic models and identifying the optimal endpoint of the reaction. spectroscopyonline.com For biocatalytic processes, these methods can monitor the concentrations of multiple amino acids and other metabolites simultaneously. researchgate.net
Future research will focus on developing more sensitive and robust probes and chemometric models to deconvolve the complex spectral data from reaction mixtures. Another promising area is the use of biosensors, such as those based on Förster resonance energy transfer (FRET), for the highly specific in situ monitoring of intracellular metabolite concentrations in whole-cell biocatalysis. plos.org This would provide an unprecedented level of understanding and control over the cellular processes involved in producing this compound.
Investigation into Uncharted Biological Roles and Metabolic Fates in Diverse Organisms
While the synthetic applications of this compound are a major focus, its potential biological roles and how it is metabolized by different organisms remain largely unexplored. Non-proteinogenic amino acids are known to have a wide variety of functions in nature, serving as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgfiveable.me They can be involved in crucial cellular processes and act as signaling molecules or protective compounds. mdpi.com
Future investigations will aim to determine if this compound is produced naturally in any organisms and what its physiological function might be. This involves screening diverse microbial and plant sources. Understanding the metabolic fate of this amino acid is also critical. When introduced into an organism, amino acids are typically catabolized, with their carbon skeletons entering central metabolic pathways like the tricarboxylic acid (TCA) cycle to be used for energy generation or biosynthesis. mdpi.comnih.gov Research will trace the breakdown products of this compound to understand how it is processed by cellular machinery. This knowledge is not only of fundamental biological interest but could also inform its applications in biotechnology and medicine, for example, by revealing potential metabolic liabilities or new enzymatic activities that could be harnessed for synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-2-hydroxypentanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, including peptide coupling (e.g., using carbodiimides like DCC), hydrogenation for deprotection, and chiral resolution techniques. For example, stereoselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution, with reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impacting enantiomeric excess. Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc are often employed to prevent racemization during amino acid activation .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry (e.g., coupling constants for hydroxyl/amino groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Chiral columns or reverse-phase HPLC with UV/fluorescence detection to assess purity and enantiomeric ratios.
- Melting Point Analysis : Consistency with literature values for crystalline forms.
These methods are standard for amino acid derivatives, as outlined in synthetic protocols for analogous compounds .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards such as skin/eye irritation and respiratory risks. Key precautions include:
- Using PPE (gloves, goggles, lab coats).
- Working in a fume hood during volatile steps (e.g., reactions with TFA or acetic acid).
- Storing the compound at 2–8°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. What strategies optimize the yield of this compound while minimizing racemization during peptide coupling?
- Methodological Answer : Racemization is mitigated by:
- Low-Temperature Reactions : Conducting couplings at 0–4°C.
- Activating Agents : Using HOBt (hydroxybenzotriazole) or HOAt with carbodiimides to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility without promoting epimerization.
- In Situ Monitoring : FTIR or LC-MS to track reaction progress and adjust conditions dynamically.
These approaches are validated in multi-step syntheses of β-hydroxy-α-amino acids .
Q. How should discrepancies in reported biological activity data for this compound analogs be systematically analyzed?
- Methodological Answer : Resolve contradictions via:
- Meta-Analysis Frameworks : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies, as described in Cochrane guidelines .
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-hydroxy-2-methylpentanoic acid variants) to identify critical functional groups .
- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) to isolate confounding variables like buffer pH or co-solvents .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Stability is affected by:
- Temperature : Degradation accelerates above 25°C; long-term storage at –20°C is recommended.
- Humidity : Hygroscopicity necessitates desiccants.
- pH : Acidic/basic conditions promote hydrolysis; neutral buffers (e.g., PBS) are ideal for aqueous solutions.
- Light Exposure : UV-sensitive functional groups (e.g., hydroxylamine derivatives) require amber vials.
Decomposition products (e.g., CO, CO₂) are identified via TGA-MS under stress conditions .
Q. How can computational modeling guide the design of this compound derivatives with enhanced enzymatic resistance?
- Methodological Answer : Use molecular dynamics (MD) simulations and DFT calculations to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
